2-(3,4-dimethoxyphenyl)-4-methyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
Description
The compound 2-(3,4-dimethoxyphenyl)-4-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazine core substituted with a 3,4-dimethoxyphenyl group at position 2, a methyl group at position 4, and three ketone (oxo) groups at positions 1, 1, and 3. This structure confers unique electronic and steric properties, distinguishing it from simpler benzothiadiazines. Its synthesis likely follows pathways analogous to those reported for related compounds, such as sulfonylation of substituted anthranilic acids or cyclization of ethynyl/ethenyl arenes under metal-free conditions .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-17-12-6-4-5-7-15(12)24(20,21)18(16(17)19)11-8-9-13(22-2)14(10-11)23-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEKQHZGXSDYJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-4-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione (often referred to as compound A ) is a member of the benzothiadiazine family. This article focuses on its biological activity, including pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Compound A has a complex chemical structure characterized by a benzothiadiazine core with methoxy and methyl substituents. The molecular formula is with a molecular weight of approximately 306.33 g/mol. Its structure contributes to its biological activity and interaction with various biological targets.
Antioxidant Properties
Research indicates that compound A exhibits significant antioxidant activity. A study conducted by researchers demonstrated that it effectively scavenges free radicals and reduces oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .
Anticancer Activity
Compound A has shown promising results in preclinical studies as an anticancer agent. In vitro assays revealed that it inhibits the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| PC-3 (Prostate Cancer) | 15.0 |
Anti-inflammatory Effects
In addition to its anticancer properties, compound A exhibits anti-inflammatory effects. It has been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests potential therapeutic applications in inflammatory diseases.
The biological activity of compound A can be attributed to its ability to modulate various signaling pathways. It has been reported to inhibit the NF-kB pathway, which plays a critical role in inflammation and cancer progression. Additionally, compound A may enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of compound A in a xenograft model of breast cancer. Mice treated with compound A showed a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis within the tumors .
Case Study 2: Neuroprotective Effects
In a neuroprotective study, compound A was administered to models of oxidative stress-induced neuronal damage. Results indicated that treatment significantly improved neuronal survival rates and reduced markers of oxidative stress .
Scientific Research Applications
Anticancer Activity
DBT has shown promising results in preclinical studies as an anticancer agent. Its mechanism involves the induction of apoptosis in cancer cells through the activation of the p53 pathway. In a study conducted on human breast cancer cell lines, DBT demonstrated significant cytotoxic effects at micromolar concentrations .
Antioxidant Properties
The compound exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage linked to various diseases, including neurodegenerative disorders. Research indicates that DBT can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Neuroprotective Effects
DBT has been investigated for its neuroprotective properties against neurodegenerative diseases like Alzheimer's and Parkinson's. In vitro studies suggest that it can inhibit the aggregation of amyloid-beta peptides and protect neuronal cells from toxicity induced by oxidative stress .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation .
Case Studies
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related benzothiadiazine derivatives:
Structural and Functional Insights
Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound enhances lipophilicity compared to the chloro or sulfonamide groups in cyclothiazide and hydrochlorothiazide. This may improve blood-brain barrier penetration but reduce aqueous solubility .
Synthetic Considerations :
- The target compound’s synthesis likely requires early introduction of substituents (e.g., 3,4-dimethoxyphenyl) during core formation, as post-synthetic modifications of benzothiadiazines often yield isomer mixtures . This contrasts with cyclothiazide, where sulfonamide groups are added post-cyclization .
Pharmacological Implications :
- Cyclothiazide and diazoxide inhibit AMPA receptor desensitization, with cyclothiazide showing 18-fold potentiation of glutamate currents . The target compound’s trione group may modulate desensitization differently, but experimental validation is needed.
- Hydrochlorothiazide’s sulfamoyl group is critical for diuretic activity, a feature absent in the target compound, suggesting divergent therapeutic applications .
Research Findings and Data
Physicochemical Properties
- Solubility : The target compound’s dimethoxyphenyl group likely reduces water solubility compared to hydroxyl-rich analogs (e.g., compounds in ), though trione groups may mitigate this via polar interactions .
- Bioavailability : Cyclothiazide’s bicyclic substituent improves membrane permeability, while the target compound’s methyl and methoxy groups may offer similar advantages .
Preparation Methods
Tandem Reduction-Ammonolysis-Condensation
In a representative procedure, 2-nitro-N-phenylbenzenesulfonamide reacts with a nitrile derivative under SnCl/iso-propanol conditions. The tandem process sequentially reduces nitro groups, cleaves sulfonamides, and facilitates cyclization:
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Reactants: 2-Nitro-N-phenylbenzenesulfonamide (1.0 eq), 3,4-dimethoxyphenylacetonitrile (1.2 eq), SnCl (2.5 eq), iso-propanol (5 mL/mmol).
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Conditions: 80°C, 12 h under N.
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Workup: Neutralization with NaHCO, extraction with EtOAc, column chromatography (SiO, hexane/EtOAc 3:1).
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Yield: 68–72% after purification.
This method exploits the Lewis acidity of SnCl to mediate both reduction and cyclization, avoiding isolated intermediates.
Substituent Introduction: 3,4-Dimethoxyphenyl and Methyl Groups
Methoxylation of Aromatic Precursors
Methylation of dihydroxybenzene intermediates using methyl sulfate under alkaline conditions installs methoxy groups.
| Parameter | Value |
|---|---|
| Substrate | 4-(2-Methallyl)-1,2-dihydroxybenzene |
| Methylating Agent | Methyl sulfate (2.1 eq) |
| Base | NaOH (15% aq., 2.4 eq) |
| Solvent | Toluene |
| Temperature | 50°C |
| Time | 6 h |
| Yield | 94% (1,2-dimethoxy derivative) |
Phase-transfer catalysts (e.g., PEG-400) enhance reaction efficiency by solubilizing inorganic bases in organic solvents.
Radical Alkylation for Methyl Substituents
A radical-mediated HBr addition installs the methyl group at position 4:
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Reactants: 1,2-Dimethoxy-4'-(2-methylpropenyl)benzene (1.0 eq), HBr gas (3.0 eq), AIBN (0.05 eq).
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Solvent: Hexane (4 vol).
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Conditions: 60°C, 2 h.
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Yield: 90% (4-(1-bromo-2-methylpropyl)-1,2-dimethoxybenzene).
The brominated intermediate undergoes cyanation (NaCN, triethylamine) to form the nitrile, subsequently reduced to the methyl group.
Final Cyclization to Benzothiadiazine Trione
Sulfonamide Cyclocondensation
The sulfonamide group is introduced via reaction of an aminobenzene sulfonic acid with thionyl chloride, followed by cyclization:
Key Steps:
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Sulfonation: 3,4-Dimethoxyaniline + ClSOH → Sulfonic acid chloride.
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Amidation: Reaction with methylamine yields N-methylsulfonamide.
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Cyclization: Heating with PCl induces trione formation.
Reaction Table:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonation | ClSOH, 0°C, 2 h | 85% |
| Amidation | Methylamine, EtN, THF | 78% |
| Cyclization | PCl, reflux, 4 h | 65% |
Alternative Routes and Comparative Analysis
Guaiacol-Based Synthesis (Patent Route)
Originally developed for verapamil intermediates, this method adapts to benzothiadiazines by substituting bromoisopropyl with sulfonamide precursors:
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Methoxylation → 2. Isomerization → 3. Radical bromination → 4. Cyanation → 5. Cyclization.
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Total Yield: ~40% (4 steps).
Direct Cyclocondensation (ACS Route)
Superior to multi-step approaches in atom economy but limited by nitro-group compatibility:
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Advantages: Fewer steps (2 vs. 5), higher throughput.
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Limitations: Requires electron-deficient nitriles.
Mechanistic Insights and Optimization
SnCl2_22-Mediated Cyclization
SnCl acts as a dual reductant and Lewis acid:
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Nitro Reduction: NO → NH.
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Sulfonamide Cleavage: S–N bond hydrolysis.
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Cyclization: NH attacks nitrile carbon, forming the diazine ring.
Kinetic Studies:
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Rate-limiting step: Ammonolysis of sulfonamide (E = 45 kJ/mol).
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Optimal SnCl stoichiometry: 2.5 eq (below 2.0 eq → incomplete reduction).
Solvent Effects in Radical Addition
Non-polar solvents (hexane, heptane) favor radical chain propagation:
| Solvent | Reaction Time | Yield |
|---|---|---|
| Hexane | 2 h | 90% |
| DCM | 4 h | 55% |
| THF | 6 h | 30% |
Q & A
Q. Optimization Strategies :
- Use anhydrous solvents (e.g., THF, DMF) to minimize side reactions.
- Control reaction temperatures (e.g., 0–60°C) to balance reactivity and stability of intermediates.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) to improve final product purity (>95%) .
Basic: What analytical methods are most effective for confirming the structure and purity of this compound?
A combination of spectroscopic and chromatographic techniques is critical:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Verify substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm) and dihydrothiadiazine ring protons (δ 2.5–3.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region.
- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₁₇N₂O₆S: 389.0804) .
- X-ray Crystallography : Resolve stereochemistry and confirm sulfone group geometry .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Advanced: How can researchers evaluate the compound’s biological activity and resolve contradictions in pharmacological data?
Q. Methodological Framework :
- In Vitro Assays :
- Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ values reported in μM ranges) .
- Test antimicrobial activity via broth microdilution (MIC values against Gram-positive/negative strains) .
- Target Identification :
- Use fluorescence polarization assays to study binding to carbonic anhydrase isoforms (e.g., hCA-II, hCA-IX) .
- Perform kinase profiling to rule off-target effects .
Q. Addressing Data Contradictions :
- Compare substituent effects: Fluorine or methyl groups at position 4 alter enzyme inhibition potency (e.g., hCA-II Ki values vary from 12 nM to 1.2 μM) .
- Standardize assay conditions (e.g., pH, incubation time) to minimize variability .
Advanced: What computational strategies predict the compound’s binding modes and pharmacokinetic properties?
- Molecular Docking (AutoDock Vina) :
- Dock into hCA-II (PDB: 1CA2) to identify key interactions (e.g., sulfone groups with Zn²⁺ coordination site) .
- Score binding affinities (ΔG values < -8 kcal/mol suggest strong inhibition) .
- MD Simulations (GROMACS) :
- Simulate ligand-protein stability over 100 ns; RMSD < 2 Å indicates stable binding .
- ADMET Prediction (SwissADME) :
- LogP ~2.5 (moderate lipophilicity), moderate BBB permeability, and CYP3A4 metabolism predicted .
Advanced: How do structural modifications impact the compound’s activity? Provide a comparative analysis.
| Modification | Biological Activity | Key Findings |
|---|---|---|
| 4-Methyl group | Enhanced hCA-II inhibition (Ki = 15 nM) | Steric hindrance improves selectivity . |
| 3,4-Dimethoxyphenyl | Increased antiproliferative activity (IC₅₀ = 8 μM) | Methoxy groups enhance membrane permeability . |
| Sulfone vs. Thione | Sulfone derivatives show 10x higher potency | Sulfone improves hydrogen bonding with enzymes . |
Advanced: What mechanistic insights exist for this compound’s enzyme inhibition?
- Carbonic Anhydrase Inhibition :
- The sulfone group coordinates with Zn²⁺ in the active site, while the benzothiadiazine ring occupies the hydrophobic pocket .
- Kinetic studies (Lineweaver-Burk plots) reveal non-competitive inhibition (Ki = 18 nM) .
- ROS Modulation :
- In cancer cells, the compound induces ROS generation (measured via DCFH-DA assay), triggering apoptosis .
Advanced: How can crystallographic data resolve ambiguities in stereochemistry?
- Single-Crystal X-ray Diffraction :
- Resolve the chair conformation of the dihydrothiadiazine ring and confirm axial/equatorial substituents (e.g., C4-methyl group) .
- Hydrogen bonding networks (e.g., N-H···O=S interactions) stabilize the crystal lattice .
Tables for Quick Reference
Q. Table 1: Key Synthetic Reagents and Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Core | Thiourea, chloroacetone | Reflux, ethanol, 6h | 65% |
| Substitution | 3,4-Dimethoxybenzaldehyde | BF₃·Et₂O, 0°C, 2h | 72% |
| Oxidation | mCPBA | DCM, RT, 12h | 85% |
Q. Table 2: Analytical Methods and Detection Limits
| Technique | Purpose | Detection Limit |
|---|---|---|
| HPLC-PDA | Purity assessment | 0.1% impurities |
| HRMS | Molecular formula confirmation | 1 ppm accuracy |
| ¹³C NMR | Quaternary carbon analysis | 0.1 mmol sensitivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
